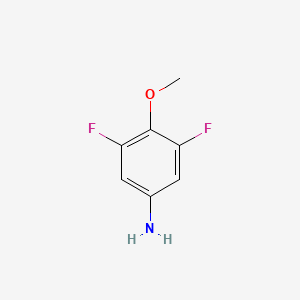

3,5-Difluoro-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVSDXPEJZMSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382453 | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-47-3 | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3,5-Difluoro-4-methoxyaniline

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4-methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for this compound (CAS No: 363-47-3).[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This compound is a fluorinated aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The strategic incorporation of fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of target molecules, making this compound a significant building block in medicinal chemistry.[2] This guide summarizes key quantitative data in structured tables, outlines general experimental protocols for property determination, and includes visualizations for synthetic and analytical workflows.

Chemical Identity

This section provides the fundamental identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 363-47-3[1][3] |

| Molecular Formula | C₇H₇F₂NO[1][4][5] |

| Synonyms | 4-amino-2,6-fluoroanisole, 3,5-difluoro-4-methoxy-aniline, 3,5-difluoro-4-methoxyphenylamine[1][3] |

| InChI Key | POVSDXPEJZMSEJ-UHFFFAOYSA-N[1][3] |

| SMILES | COC1=C(F)C=C(N)C=C1F[1] |

| PubChem CID | 2783137[1][3] |

Physicochemical Properties

The core are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 159.14 g/mol | [1][4] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 77°C to 82.5°C | [1] |

| Boiling Point | 249.7°C at 760 mmHg (Predicted) | [6] |

| Solubility | Insoluble in water | [1] |

| Density | 1.281 g/cm³ (Predicted) | [6] |

| Flash Point | 104.8°C (Predicted) | [6] |

| LogP | 1.5556 (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 35.3 Ų | [3] |

Spectroscopic Data

While specific spectra for this compound are not widely available in the provided search results, the typical analytical techniques used for characterization of similar molecules like fluoro-anilines include NMR, IR, and Mass Spectrometry.[7][8][9][10][11]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, methoxy group protons, and amine protons. The fluorine atoms will cause characteristic splitting patterns. |

| ¹³C NMR | Resonances for the seven carbon atoms, with the C-F bonds resulting in large coupling constants. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-O stretching of the ether, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern typical for a substituted aniline. |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property of this specific compound are not publicly available. However, this section describes the standard methodologies used for such characterizations.

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using the capillary method.

-

Sample Preparation: A small amount of the dried, crystalline compound is packed into a thin-walled capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Measurement: The sample is heated at a slow, controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Gas Chromatography (GC) for Purity Assay

The purity of this compound is often assessed by Gas Chromatography (GC), as indicated by supplier specifications.[12]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The compound travels through a heated capillary column, and its components are separated based on their boiling points and interactions with the column's stationary phase.

-

Detection: A detector (e.g., Flame Ionization Detector - FID) measures the quantity of each component as it elutes from the column.

-

Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Synthesis of this compound

The synthesis of fluorinated anilines often involves the reduction of a corresponding nitroaromatic compound.[13][14] While a specific protocol for this compound is not detailed, a general synthetic workflow is presented below.

-

Nitration: A difluorinated precursor is nitrated to introduce a nitro group.

-

Methoxylation: A methoxy group is introduced onto the aromatic ring, typically through nucleophilic aromatic substitution.

-

Reduction: The nitro group of the resulting 3,5-difluoro-4-methoxynitrobenzene intermediate is reduced to an amine group. This is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst, or other methods such as using tin(II) chloride or hydrazine.[14][15]

Visualizations

The following diagrams illustrate common workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for determining chemical purity using Gas Chromatography (GC).

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3][16]

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

Precautionary Measures: [16]

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[16] Do not eat, drink, or smoke when using this product.[16] Wear protective gloves, protective clothing, eye protection, and face protection.[16] Use only outdoors or in a well-ventilated area.[16] Avoid breathing dust.[16]

-

Response:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[16]

-

If on Skin: Wash with plenty of soap and water.[16] Remove contaminated clothing immediately.[16]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

-

Storage: Store locked up.[16] Keep containers tightly closed in a dry, cool, and well-ventilated place.[16] Store away from strong oxidizing agents.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

Transportation: [1]

-

UN Number: UN2811[1]

-

Proper Shipping Name: TOXIC SOLIDS, ORGANIC, N.O.S.[1]

-

Transport Hazard Class: 6.1[1]

-

Packing Group: III[1]

Applications

The primary application of this compound is as a chemical intermediate in organic synthesis.[2] Its structural features, particularly the presence of fluorine atoms and a reactive amine group, make it a key building block for the creation of more complex molecules with potential uses in the pharmaceutical and agrochemical industries.[2]

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | 363-47-3 | Benchchem [benchchem.com]

- 3. This compound | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 363-47-3 [chemnet.com]

- 7. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 3-Fluoro-4-methoxyaniline(366-99-4) IR Spectrum [m.chemicalbook.com]

- 10. 3,5-Difluoroaniline(372-39-4) 1H NMR [m.chemicalbook.com]

- 11. 3,5-Difluoroaniline(372-39-4) IR Spectrum [chemicalbook.com]

- 12. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 14. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 15. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-methoxyaniline

This technical guide provides an in-depth overview of the melting and boiling points of 3,5-Difluoro-4-methoxyaniline, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for compound characterization.

Physicochemical Properties of this compound

This compound is a fluorinated aromatic amine with applications in the synthesis of pharmacologically active compounds. An accurate determination of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and handling in a laboratory setting.

Data Summary

| Physical Property | Value | Source |

| Melting Point | 77°C to 80°C | [1] |

| Melting Point | 73.5°C to 82.5°C | [2] |

| Boiling Point | Data not available |

The range in the reported melting points can be attributed to variances in the purity of the sample and the specific methodology employed for its determination. A narrow melting point range is generally indicative of a high degree of purity[3].

Experimental Protocols for Property Determination

Accurate measurement of melting and boiling points is crucial for the characterization of chemical compounds. The following sections detail standard experimental methodologies.

2.1. Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound[4].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[3]

-

Glass capillary tubes (sealed at one end)[5]

-

Thermometer

-

The sample of this compound (must be dry)[5]

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder[3].

-

Packing the Sample: The tube is inverted and tapped gently to cause the solid to fall to the sealed end. The packed sample height should be between 2-3 mm to ensure an accurate and narrow melting range reading[5].

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer[3][5].

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute[5].

-

Recording the Melting Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Workflow for Melting Point Determination

References

A Technical Guide to the Solubility of 3,5-Difluoro-4-methoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Difluoro-4-methoxyaniline is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of quantitative solubility data in public literature, this document provides detailed experimental protocols to enable researchers to determine these values accurately. The methodologies described herein are standard, robust, and include gravimetric and spectrophotometric techniques. Furthermore, this guide presents templates for data organization and visual workflows to facilitate experimental design and execution.

Introduction

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility data is crucial for formulation design, bioavailability assessment, and process chemistry. For researchers and scientists, this information is essential for reaction condition optimization, purification strategies (e.g., crystallization), and analytical method development.

Given the absence of published quantitative data, this guide provides detailed experimental protocols for determining the solubility of this compound in organic solvents of interest.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been published in widely accessible scientific literature. Researchers are encouraged to determine these values experimentally. The following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | e.g., Gravimetric | ||

| e.g., Ethanol | 25 | e.g., UV-Vis | ||

| e.g., Acetone | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Hexane | 25 |

Note: This table should be populated with data generated from the experimental protocols outlined in the following section.

For context, a related compound, 4-methoxyaniline (p-anisidine), is reportedly soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents such as hexane.[5] This suggests that this compound may exhibit a similar trend, although the presence of two fluorine atoms will influence its polarity and interactions with solvents.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a solid compound in a liquid solvent.

The gravimetric method is a direct and straightforward technique for determining solubility. It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered supernatant to a pre-weighed container (e.g., a vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the container with the dried solute.

-

-

Calculation:

-

The mass of the dissolved solute is the final weight of the container minus its initial weight.

-

Solubility is calculated as the mass of the dissolved solute per volume of the solvent used.

-

Spectrophotometric methods are indirect but can be more sensitive and require smaller volumes of the saturated solution. These methods rely on measuring the concentration of the solute in the saturated solution using its absorbance of light (UV-Vis) or its response in a chromatographic system (HPLC).

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance at the wavelength of maximum absorbance (λmax) for each standard using a UV-Vis spectrophotometer, or inject a known volume of each standard into an HPLC system and record the peak area.

-

Plot a calibration curve of absorbance or peak area versus concentration.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear supernatant from the saturated solution using a filtered syringe.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample using the same method as for the standards.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility.

-

References

- 1. This compound | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

Navigating the Spectroscopic Landscape of 3,5-Difluoro-4-methoxyaniline: A Technical Guide

For Immediate Release

Predicted NMR Data

The chemical shifts and coupling constants for 3,5-Difluoro-4-methoxyaniline have been estimated based on the analysis of substituent effects on the aniline scaffold. The electron-donating amino and methoxy groups, combined with the electron-withdrawing and spin-active fluorine atoms, create a distinct and predictable NMR fingerprint.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic region will feature a single resonance for the two equivalent aromatic protons, and the aliphatic region will show a singlet for the methoxy group protons. The amino protons will likely appear as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ar-H (H-2, H-6) | 6.4 - 6.6 | Triplet | JH-F ≈ 2-3 | 2H |

| -OCH₃ | 3.8 - 4.0 | Singlet | - | 3H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | - | 2H |

Note: The multiplicity of the aromatic protons is predicted as a triplet due to coupling with the two equivalent fluorine atoms.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will exhibit characteristic shifts influenced by the substituents. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| C-1 (-NH₂) | 130 - 135 | - |

| C-2, C-6 | 100 - 105 | JC-F ≈ 5-10 |

| C-3, C-5 (-F) | 150 - 155 | ¹JC-F ≈ 240-260 |

| C-4 (-OCH₃) | 140 - 145 | JC-F ≈ 10-15 |

| -OCH₃ | 55 - 60 | - |

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines such as this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃ (unless otherwise specified)

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or TMS.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: CDCl₃ (unless otherwise specified)

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Data Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction. Chemical shifts should be referenced to the deuterated solvent peak.

Visualizations

The following diagrams illustrate the molecular structure, the logical flow for predicting NMR signals, and a standard experimental workflow.

Caption: Molecular structure of this compound.

Caption: Logical workflow for predicting NMR spectra.

Caption: General workflow for NMR experiments.

Technical Guide: FT-IR Spectroscopic Analysis of 3,5-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data expected for 3,5-Difluoro-4-methoxyaniline, alongside a detailed experimental protocol for spectral acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Aromatic Ring |

| 2960 - 2850 | Medium | C-H stretch (of CH₃) | Methoxy Group |

| 1650 - 1580 | Medium | N-H bend | Primary Amine |

| 1600 - 1400 | Strong to Medium | C=C aromatic ring stretches | Aromatic Ring |

| 1470 - 1350 | Medium | C-H bend (of CH₃) | Methoxy Group |

| 1300 - 1000 | Strong | C-O stretch (asymmetric and symmetric) | Aryl Ether |

| 1400 - 1000 | Strong | C-F stretch | Aryl Fluoride |

| 1000 - 675 | Strong | C-H out-of-plane bend | Aromatic Ring |

Note: The presence of two fluorine atoms on the aromatic ring can influence the exact position and intensity of the absorption bands, particularly the C-F and aromatic C=C stretching vibrations.

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

The following protocol details the potassium bromide (KBr) pellet method, a common and effective technique for obtaining high-quality FT-IR spectra of solid samples like this compound.[1][2][3]

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Analytical balance

-

Spatula

-

Drying oven

-

Desiccator

-

This compound (sample)

-

FT-IR grade Potassium Bromide (KBr), dried

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the IR spectrum.[3] Cool the KBr in a desiccator before use.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[1] The sample-to-KBr ratio should be in the range of 0.2% to 1%.

-

Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar.[1] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and minimizing light scattering.[4]

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[1]

-

Background Spectrum: Place an empty sample holder or a blank KBr pellet in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.[2]

-

Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[3]

-

Data Analysis: Process the acquired spectrum to identify the wavenumbers of the absorption peaks and compare them with the expected values for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a KBr pellet for FT-IR analysis.

Caption: Workflow for KBr Pellet Preparation for FT-IR Analysis.

References

A Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,5-Difluoro-4-methoxyaniline (C7H7F2NO), a compound of interest in various research and development sectors. This document outlines its fundamental properties, predicted fragmentation patterns, and detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Compound Overview

This compound is a substituted aniline with a molecular weight of approximately 159.13 g/mol and a monoisotopic mass of 159.04957017 Da.[1][2] Its structure, featuring a methoxy group and two fluorine atoms on the benzene ring, influences its ionization and fragmentation behavior in mass spectrometry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 363-47-3 | [1][3] |

| Molecular Formula | C7H7F2NO | [1][2][3] |

| Molecular Weight | 159.13 g/mol | [1][2] |

| Monoisotopic Mass | 159.04957017 Da | [2] |

| IUPAC Name | This compound | [2] |

Predicted Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of anilines, anisoles, and halogenated aromatic compounds. The molecular ion (M+) is expected to be prominent. Key fragmentation pathways likely involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[4]

Caption: Predicted electron ionization fragmentation pathway of this compound.

Table 2: Predicted m/z Values of Major Ions in EI-MS

| Ion | Proposed Formula | m/z (Theoretical) | Description |

| Molecular Ion [M]⁺˙ | [C₇H₇F₂NO]⁺˙ | 159.05 | Parent ion. |

| [M-CH₃]⁺ | [C₆H₄F₂NO]⁺ | 144.03 | Loss of a methyl radical from the methoxy group. |

| [M-CH₃-CO]⁺ | [C₅H₄F₂N]⁺ | 116.03 | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes.[5][6][7]

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL to create a stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

For sample analysis, dissolve the material in the chosen solvent, vortex, and centrifuge if necessary to remove particulates. The supernatant can then be transferred to an autosampler vial.

GC-MS Instrument Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | InertCap AQUATIC (60 m x 0.25 mm I.D., 1.00 µm) or equivalent |

| Injection Mode | Splitless (or Split, depending on concentration) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

LC-MS/MS provides high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

Sample Preparation:

-

Prepare stock and calibration solutions as described for GC-MS, using a mobile phase-compatible solvent like methanol or acetonitrile.

-

For complex samples (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

-

Filter the final extracts through a 0.22 µm syringe filter before injection.

LC-MS/MS Instrument Conditions:

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 350 °C |

| Capillary Voltage | 3.5 kV |

| Mass Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for LC-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 160.1 (M+H)⁺ | 145.1 | 15 |

| 160.1 (M+H)⁺ | 117.1 | 25 |

Analytical Workflow

The general workflow for the analysis of this compound involves several key stages from sample receipt to final data reporting.

Caption: General analytical workflow for the mass spectrometric analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS/MS serve as a robust starting point for method development and routine analysis. Researchers and scientists can adapt these methodologies to suit their specific instrumentation and analytical requirements, ensuring accurate and reliable characterization and quantification of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7F2NO | CID 2783137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shimadzu.com [shimadzu.com]

- 6. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Thermal Stability and Decomposition of 3,5-Difluoro-4-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-methoxyaniline is a fluorinated aromatic amine that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of fluorine and methoxy groups on the aniline ring imparts unique electronic properties and potential biological activity to its derivatives. A thorough understanding of the thermal stability and decomposition profile of this compound is critical for its safe handling, storage, and use in chemical synthesis, particularly in processes requiring elevated temperatures.[1] This guide provides an in-depth overview of the methodologies used to assess the thermal stability of this compound and discusses its potential decomposition pathways. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and expected thermal behavior based on the analysis of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| CAS Number | 363-47-3 | [2] |

| Molecular Formula | C₇H₇F₂NO | [2] |

| Molecular Weight | 159.13 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 73.5 - 82.5 °C | [3] |

| Solubility | Insoluble in water | [4] |

| Storage | Store in a cool, dry place away from strong oxidizing agents. | [4] |

Thermal Stability Analysis: Experimental Protocols

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. It is used to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

A general experimental workflow for the thermal analysis of this compound is depicted below.

Detailed Experimental Protocols

The following protocols are based on established methods for the thermal analysis of similar organic compounds, such as 3,5-difluoro-2,4,6-trinitroanisole.[5]

Thermogravimetric Analysis (TGA) Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

To perform kinetic analysis of the decomposition, the experiments would be repeated at several different heating rates (e.g., 2, 5, 15, and 20 °C/min).[5]

Anticipated Thermal Decomposition Profile

Based on the structure of this compound, a multi-stage decomposition process is expected. The initial decomposition is likely to involve the cleavage of the weaker bonds, such as the C-N and C-O bonds of the aniline and methoxy groups, respectively. The aromatic ring itself is expected to decompose at higher temperatures.

The following table presents a hypothetical summary of quantitative data that could be obtained from TGA and DSC analyses.

| Parameter | Symbol | Hypothetical Value Range | Significance |

| Melting Point | Tₘ | 73.5 - 82.5 °C | Indicates the transition from solid to liquid phase. |

| Onset Decomposition Temperature (TGA) | Tₒₙₛₑₜ | 200 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (DTG) | Tₚₑₐₖ | 250 - 300 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Stage 1) | Δm₁ | 30 - 50 % | Corresponds to the loss of substituent groups (amino, methoxy). |

| Mass Loss (Stage 2) | Δm₂ | 50 - 70 % | Corresponds to the fragmentation of the aromatic ring. |

| Final Residue | % Residue | < 10 % | The amount of non-volatile material remaining at the end of the experiment. |

| Decomposition Enthalpy (DSC) | ΔHₔₑ꜀ | -100 to -300 J/g | The heat released during the exothermic decomposition process. |

Potential Decomposition Pathways and Products

The thermal decomposition of this compound is expected to proceed through a complex series of reactions involving bond cleavage and rearrangement. The presence of fluorine atoms can influence the decomposition pathway by strengthening adjacent C-C bonds and potentially leading to the formation of fluorinated decomposition products.

A plausible, albeit hypothetical, decomposition pathway is initiated by the homolytic cleavage of the C-N or C-O bonds, leading to the formation of radical intermediates. These reactive species can then undergo further fragmentation or recombination reactions.

The identification of the specific volatile decomposition products would require the use of hyphenated techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This technique involves rapidly heating the sample to its decomposition temperature (pyrolysis) and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled with a mass spectrometer.

Conclusion

While specific, publicly available experimental data on the thermal decomposition of this compound is limited, a comprehensive assessment of its thermal stability can be achieved through standard thermoanalytical techniques like TGA and DSC. This guide provides the necessary framework, including detailed experimental protocols and an overview of the anticipated thermal behavior, to enable researchers, scientists, and drug development professionals to safely handle and utilize this important chemical intermediate. The provided methodologies and hypothetical pathways serve as a robust starting point for any laboratory investigation into the thermal properties of this compound. It is strongly recommended that these experimental studies be conducted to obtain precise data before scaling up any chemical processes involving this compound at elevated temperatures.

References

The Dual Nature of Fluorine and Methoxy Substituents: An In-depth Technical Guide to their Electronic Effects in Anilines

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic effects of fluorine and methoxy groups on the aniline scaffold, a fundamental structure in medicinal chemistry and materials science. Understanding how these seemingly simple substituents modulate the electronic properties of the aniline ring is paramount for the rational design of novel drug candidates and functional materials. This document outlines the inductive and resonance effects of fluorine and methoxy groups, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to facilitate a deeper understanding of these principles.

Introduction: The Significance of Substituted Anilines

Anilines are a critical class of organic compounds, serving as precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The strategic placement of substituents on the aniline ring allows for the fine-tuning of its physicochemical properties, including basicity (pKa), nucleophilicity, and susceptibility to metabolic degradation. Fluorine and methoxy groups are particularly prevalent in drug design due to their unique electronic characteristics and their ability to influence properties such as lipophilicity and metabolic stability.

The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, including membrane permeability and metabolic stability. The methoxy group, with its dual electronic nature, can either donate or withdraw electron density depending on its position, offering a versatile tool for modulating molecular properties.

The Dichotomy of Electronic Effects: Inductive versus Resonance

The electronic influence of a substituent on an aromatic ring is a combination of two primary effects: the inductive effect (I) and the resonance effect (M or R).

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Electron-withdrawing groups exert a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).

-

Resonance Effect (M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or pi electrons. Electron-donating groups typically have a positive resonance effect (+M), while electron-withdrawing groups exhibit a negative resonance effect (-M).

The overall electronic character of a substituent is the net result of these two effects, which can either reinforce or oppose each other.

Electronic Profile of the Fluorine Substituent

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). Conversely, due to the presence of lone pairs, it can participate in resonance and donate electron density to the aromatic ring (+M). In the case of fluorine, the -I effect generally outweighs the +M effect, making it an overall electron-withdrawing group. This is reflected in its Hammett constants.

Electronic Profile of the Methoxy Substituent

The methoxy group also exhibits dual electronic effects. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). In contrast to fluorine, the +M effect of the methoxy group is generally stronger than its -I effect, making it an overall electron-donating group, particularly when situated at the ortho or para positions.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using various parameters, including Hammett constants and pKa values. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also provide valuable insights into the electron distribution within the molecule.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Hammett Constant (σ) |

| Fluorine | meta | 0.34[1] |

| para | 0.05[1] | |

| Methoxy | meta | 0.11[1] |

| para | -0.24[1] |

Table 1: Hammett Substituent Constants for Fluorine and Methoxy Groups.

Basicity of Substituted Anilines (pKa)

The basicity of the amino group in aniline is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus lowering the pKa of the conjugate acid. Conversely, electron-donating groups increase the electron density on the nitrogen, leading to a higher pKa.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.60 |

| 2-Fluoroaniline | 3.21 |

| 3-Fluoroaniline | 3.51 |

| 4-Fluoroaniline | 4.65 |

| 2-Methoxyaniline | 4.49 |

| 3-Methoxyaniline | 4.20 |

| 4-Methoxyaniline | 5.34 |

Table 2: pKa Values of Fluoro- and Methoxyanilines.

Spectroscopic Data

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of protons and carbons in the aniline ring are influenced by the electron density around them.

| Compound | 1H NMR (δ, ppm) - Aromatic Protons | 13C NMR (δ, ppm) - Aromatic Carbons |

| Aniline | 6.77 (d), 6.89 (t), 7.28 (t) | 115.2, 118.8, 129.4, 146.6 |

| 2-Fluoroaniline | 6.7-7.1 (m) | 115.3, 117.1, 118.6, 124.6, 134.8, 151.9[2] |

| 3-Fluoroaniline | 6.3-7.1 (m) | 101.8, 104.6, 110.7, 130.4, 148.7, 163.8[2] |

| 4-Fluoroaniline | 6.62 (dd), 6.89 (t) | 115.4, 115.9, 142.7, 156.2[2] |

| 2-Methoxyaniline | 6.7-6.9 (m) | 109.8, 111.3, 115.1, 121.3, 137.9, 147.5 |

| 3-Methoxyaniline | 6.3-7.2 (m) | 101.8, 105.1, 108.5, 130.1, 147.8, 160.7 |

| 4-Methoxyaniline | 6.6-6.8 (m) | 114.2, 114.9, 142.9, 152.1, 55.8 (-OCH3)[3] |

Table 3: 1H and 13C NMR Chemical Shifts for Substituted Anilines in CDCl3.

The stretching frequency of the N-H bonds in the amino group of aniline is also sensitive to electronic effects. Electron-withdrawing groups tend to increase the N-H stretching frequency, while electron-donating groups decrease it.

| Compound | N-H Symmetric Stretch (cm-1) | N-H Asymmetric Stretch (cm-1) |

| Aniline | ~3360 | ~3440 |

| 2-Fluoroaniline | ~3405 | ~3490 |

| 3-Fluoroaniline | ~3360 | ~3440 |

| 4-Fluoroaniline | ~3360 | ~3440 |

| 2-Methoxyaniline | ~3350 | ~3430 |

| 3-Methoxyaniline | ~3360 | ~3440 |

| 4-Methoxyaniline | ~3350 | ~3425 |

Table 4: N-H Stretching Frequencies in Substituted Anilines.

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand their net impact on the basicity of the aniline nitrogen.

Experimental Protocols

Synthesis of Substituted Anilines

A general and robust method for the synthesis of substituted anilines is the reduction of the corresponding substituted nitrobenzene.

Representative Protocol for the Synthesis of 4-Fluoroaniline:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoronitrobenzene (1 equivalent).

-

Solvent Addition: Add ethanol as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Reduction: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon filled with hydrogen gas) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 4-fluoroaniline.

Determination of pKa by UV-Vis Spectrophotometry

-

Stock Solution Preparation: Prepare a stock solution of the aniline derivative in a suitable organic solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

-

Sample Preparation: For each buffer solution, a constant volume of the aniline stock solution is added to a constant volume of the buffer in a quartz cuvette. A blank is prepared for each buffer solution containing the same amount of the organic solvent.

-

Spectroscopic Measurement: The UV-Vis spectrum for each sample is recorded at a constant temperature. The wavelength of maximum absorbance difference between the fully protonated and deprotonated forms is identified.

-

Data Analysis: The absorbance at the selected wavelength is plotted against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-25 mg of the substituted aniline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire the 1H and 13C NMR spectra on a suitable NMR spectrometer. For 13C NMR, a proton-decoupled pulse sequence is typically used.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the frequency domain spectrum. This includes Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopic Analysis

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Liquid Film):

-

For liquid anilines, place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

-

-

Data Acquisition: Place the sample in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands, particularly the N-H stretching frequencies in the 3300-3500 cm-1 region.

Conclusion

The electronic effects of fluorine and methoxy groups in anilines are a nuanced interplay of inductive and resonance contributions. Fluorine, with its dominant inductive effect, generally acts as an electron-withdrawing group, decreasing the basicity of the aniline nitrogen. In contrast, the methoxy group's powerful resonance donation typically overrides its inductive withdrawal, leading to an increase in basicity, especially from the para position. A thorough understanding of these principles, supported by the quantitative data and experimental methodologies presented in this guide, is essential for professionals in drug discovery and materials science to effectively design and synthesize novel molecules with tailored electronic properties.

References

A Comprehensive Technical Guide to 3,5-Difluoro-4-methoxyaniline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Difluoro-4-methoxyaniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. Its unique structural features, combining the electron-withdrawing effects of two fluorine atoms with the electron-donating methoxy group, make it a valuable scaffold for the synthesis of novel therapeutic agents. This document details its chemical identity, synthesis, and applications, with a focus on its role in the development of targeted therapies.

Chemical Identity and Synonyms

This compound is known by several names and identifiers across various chemical databases and suppliers. A comprehensive list is provided below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 363-47-3[1][2] |

| Molecular Formula | C₇H₇F₂NO[1] |

| Molecular Weight | 159.13 g/mol [1] |

| Synonyms | 4-Amino-2,6-difluoroanisole, 3,5-Difluoro-p-anisidine, 3,5-Difluoro-4-methoxybenzenamine, p-Anisidine, 3,5-difluoro-[1] |

| InChI | InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3[1] |

| InChIKey | POVSDXPEJZMSEJ-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(F)C=C(N)C=C1F |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and role as a synthetic intermediate.

| Property | Value |

| Appearance | Solid |

| Boiling Point | 249.7°C at 760 mmHg[3] |

| Flash Point | 104.8°C[3] |

| Density | 1.281 g/cm³[3] |

| Refractive Index | 1.51[3] |

| Vapor Pressure | 0.0226 mmHg at 25°C[3] |

| Topological Polar Surface Area | 35.3 Ų[1] |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,3-Difluoro-5-chlorobenzene from 1,3,5-Trichlorobenzene (Halex Reaction)

-

In a high-pressure autoclave, combine 1,3,5-trichlorobenzene with an excess of spray-dried potassium fluoride (KF).

-

Add a phase-transfer catalyst, such as tetrakis(diethylamino)phosphonium bromide, and a high-boiling point aprotic polar solvent (e.g., sulfolane).

-

Heat the mixture to a high temperature (e.g., 200-250°C) and maintain under pressure for several hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by distillation.

Step 2: Nitration of 1,3-Difluoro-5-chlorobenzene

-

To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1,3-difluoro-5-chlorobenzene while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 2,6-difluoro-4-chloro-1-nitrobenzene.

Step 3: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene

-

Dissolve 2,6-difluoro-4-chloro-1-nitrobenzene in a suitable solvent such as methanol or dimethylformamide (DMF).

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, add water, and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography.

Step 4: Reduction to this compound

-

Dissolve 3,5-difluoro-4-methoxynitrobenzene in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography.

Spectroscopic Data

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9 ppm), the aromatic proton (a triplet due to coupling with two fluorine atoms, in the aromatic region), and the amine protons (a broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the methoxy carbon, and four distinct aromatic carbons, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon bearing the amino group and the carbon bearing the methoxy group will also be distinguishable. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and strong C-F stretching bands (around 1100-1300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the exact mass of C₇H₇F₂NO (159.0496 m/z).[1] |

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This compound serves as a valuable building block for introducing these advantageous properties into new molecular entities.

Role as a Synthetic Intermediate

This compound is a versatile intermediate in the synthesis of various complex organic molecules. The amino group provides a reactive handle for a wide range of chemical transformations, including N-alkylation, acylation, and participation in cross-coupling reactions to construct more elaborate structures.

Application in Kinase Inhibitor Development

Anilinoquinazoline and related heterocyclic scaffolds are well-established pharmacophores for the inhibition of various protein kinases, which are crucial targets in oncology and other diseases. The 3,5-difluoro-4-methoxyphenyl moiety can be incorporated into these scaffolds to modulate their inhibitory activity and selectivity. For instance, derivatives of 4-anilinoquinazolines have been investigated as inhibitors of kinases such as EGFR and VEGFR-2.

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a generic kinase inhibitor.

Caption: Synthetic utility in kinase inhibitor design.

Involvement in Cellular Signaling Pathways

Given its application in the synthesis of kinase inhibitors, molecules derived from this compound are designed to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the MAP kinase/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.

The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade and the potential point of intervention for a kinase inhibitor.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a strategically important building block for the synthesis of novel, biologically active compounds. Its fluorinated and methoxylated aniline core provides a unique combination of electronic and steric properties that are highly desirable in modern drug design. The information presented in this guide, from its fundamental chemical properties to its potential applications in targeted therapies, underscores its value to researchers and scientists in the pharmaceutical and life sciences industries. Further exploration of this scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed multi-step synthesis protocol for 3,5-Difluoro-4-methoxyaniline, a valuable intermediate in pharmaceutical and agrochemical research. The described synthetic pathway starts from commercially available 1,3,5-trifluorobenzene and proceeds through key intermediates including 3,5-difluorophenol and 1,3-difluoro-2-methoxy-5-nitrobenzene.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished in a four-step sequence as illustrated in the workflow diagram below. The process involves:

-

Hydroxylation of 1,3,5-trifluorobenzene to yield 3,5-difluorophenol.

-

O-methylation of 3,5-difluorophenol to produce 1,3-difluoro-2-methoxybenzene.

-

Nitration of 1,3-difluoro-2-methoxybenzene to form the key intermediate 1,3-difluoro-2-methoxy-5-nitrobenzene.

-

Reduction of the nitro group to afford the final product, this compound.

Each step has been designed to utilize readily available reagents and standard laboratory techniques.

Experimental Workflow Diagram

Detailed Experimental Protocol for the Synthesis of 3,5-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3,5-Difluoro-4-methoxyaniline, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis route is designed for high yield and purity, commencing with the methylation of 3,5-difluoro-4-nitrophenol, followed by the reduction of the intermediate nitro compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst | Product | Yield (%) | Purity (%) |

| 1. Methylation | 3,5-Difluoro-4-nitrophenol | Dimethyl Carbonate (DMC) | - | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3,5-Difluoro-4-methoxynitrobenzene | >95 | >98 |

| 2. Reduction | 3,5-Difluoro-4-methoxynitrobenzene | Hydrogen Gas (H₂) | Ethyl Acetate | Palladium on Carbon (Pd/C) | This compound | ~98 | >99 |

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-4-methoxynitrobenzene via O-Methylation

This protocol is adapted from a general procedure for the O-methylation of phenols using dimethyl carbonate as a green and efficient methylating agent.

Materials and Reagents:

-

3,5-Difluoro-4-nitrophenol

-

Dimethyl Carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluoro-4-nitrophenol (1.0 eq).

-

Add dimethyl carbonate (DMC) to the flask, using it as both the solvent and methylating agent. A sufficient amount should be used to fully dissolve the starting material upon heating.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with 1N HCl, followed by a saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3,5-difluoro-4-methoxynitrobenzene by column chromatography on silica gel to yield a pure product.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group of 3,5-difluoro-4-methoxynitrobenzene to the corresponding aniline using catalytic hydrogenation.

Materials and Reagents:

-

3,5-Difluoro-4-methoxynitrobenzene

-

Ethyl acetate

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite® or a similar filter aid

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a hydrogenation flask, dissolve 3,5-difluoro-4-methoxynitrobenzene (1.0 eq) in ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas three times to create an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product is often of high purity after this step, but can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for N-Arylation of 3,5-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,5-difluoro-4-methoxyaniline in N-arylation reactions, a critical transformation in the synthesis of high-value compounds for the pharmaceutical and materials science industries. The unique electronic properties conferred by the fluorine and methoxy substituents make this aniline a valuable building block in drug discovery.

Introduction

N-arylation reactions, such as the Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling, are powerful methods for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] These reactions are instrumental in the synthesis of diarylamines, which are prevalent structural motifs in a wide range of biologically active molecules. This compound is a particularly interesting substrate for these reactions due to the presence of electron-withdrawing fluorine atoms and an electron-donating methoxy group. This substitution pattern can influence the reactivity of the amine and the properties of the resulting N-arylated products, such as metabolic stability and binding affinity to biological targets. A notable application of an N-arylation reaction involving this compound is in the synthesis of the soluble epoxide hydrolase inhibitor GSK2256294, a clinical candidate for treating inflammatory diseases.[4][5]

N-Arylation Methodologies and Protocols

The selection of the appropriate N-arylation methodology depends on the nature of the coupling partners (aryl halide, boronic acid, etc.), desired reaction conditions, and functional group tolerance. Below are summaries and representative protocols for the most common N-arylation reactions applicable to this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1] It is a highly versatile and widely used method for the synthesis of N-aryl amines, offering broad substrate scope and functional group tolerance. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields, especially with electronically modified substrates like this compound.

General Reaction Scheme:

Where Ar-X is an aryl halide or triflate, and H₂N-Ar' is the aniline.

Key Parameters and Optimization:

-

Palladium Catalyst: Pre-formed palladium complexes or in situ generated catalysts from sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.

-

Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often essential for high catalytic activity.

-

Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically employed.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are the standard choices.

Experimental Protocol: Synthesis of a Diarylamine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).

-

Add anhydrous toluene (5-10 mL per mmol of aniline).

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3,5-difluoro-4-methoxyaniline.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an amine and an aryl halide.[2] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often utilize catalytic amounts of copper with the aid of ligands, allowing for milder reaction conditions.

General Reaction Scheme:

Where Ar-X is typically an aryl iodide or bromide.

Key Parameters and Optimization:

-

Copper Catalyst: Copper(I) salts such as CuI are most common. Copper nanoparticles have also been shown to be effective.[6]

-

Ligand: Bidentate ligands like diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline) can significantly improve reaction efficiency and lower the required temperature.

-

Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed.

Experimental Protocol: Synthesis of a Diarylamine via Ullmann Condensation

This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv.), the aryl iodide (1.1 equiv.), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

-

Add anhydrous DMF (5-10 mL per mmol of aniline).

-

Seal the tube and heat the reaction mixture to 100-150 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the N-arylated product.

Chan-Lam Coupling

The Chan-Lam coupling utilizes a copper catalyst to mediate the cross-coupling of an amine with an arylboronic acid.[3] A key advantage of this reaction is that it can often be performed under mild conditions, sometimes at room temperature and open to the air.

General Reaction Scheme:

Where Ar-B(OH)₂ is an arylboronic acid and the oxidant is often atmospheric oxygen.

Key Parameters and Optimization:

-

Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used catalyst.

-

Base: Organic bases like pyridine or triethylamine (Et₃N) are often employed.